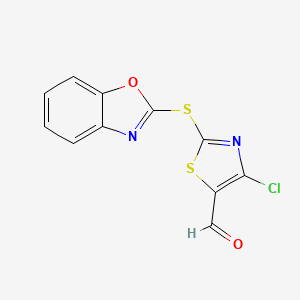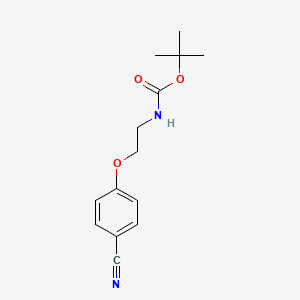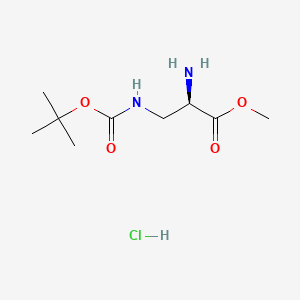
氯化胆碱-d9
描述
Chlorocholine Chloride-d9 is a deuterium labeled Chlorocholine chloride . It is an effective plant growth regulator . The molecular formula of Chlorocholine Chloride-d9 is C5H4D9Cl2N and it has a molecular weight of 167.12 .
Synthesis Analysis
Chlorocholine chloride/urea (ClChCl–urea), a deep eutectic solvent (DES), was applied successfully to the modification of silica . The resulting modified silica was characterized by Fourier transform infrared spectroscopy, Brunauer–Emmett–Teller analysis, and elemental analysis .Molecular Structure Analysis
The molecular structure of Chlorocholine Chloride-d9 is represented by the SMILES notation: ClCCN+([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] .Chemical Reactions Analysis
Chlorocholine chloride/urea (ClChCl–urea), a deep eutectic solvent (DES), was used to modify silica . The ClChCl–urea-modified silica is a Lewis adduct with ion exchange properties .Physical And Chemical Properties Analysis
The molecular weight of Chlorocholine Chloride-d9 is 167.12 . More detailed physical and chemical properties are not available in the search results.科学研究应用
马铃薯种植中的产量提高
氯化胆碱 (CCC) 由于其对作物产量的影响而受到研究。研究人员探索了一种基于壳聚糖的 CCC 纳米制剂 (CCC-CS-NFs) 来提高马铃薯产量。研究结果表明,与散装 CCC 和散装壳聚糖相比,较高浓度 (0.16–0.20%) 的 CCC-CS-NFs 叶面喷施显着提高了马铃薯植株的叶绿素含量、块茎重量、淀粉含量和蔗糖含量。此外,CCC-CS-NFs 减少了次生代谢产物茄碱的含量,从而提高了产量。使用 CCC-CS-NFs 可以将所需的 CCC 用量减少 28 倍,同时达到类似的马铃薯产量 .
夏季玉米氮代谢增强
将 CCC 与基础氮应用结合在夏季玉米种植中已显示出良好的效果。特别是,将 CCC 与基础氮 (125 kg·hm-2) 结合使用可增强氮代谢、氮利用效率和籽粒产量。这种方法优化了养分利用,有助于提高作物生产力 .
各种作物的生长和产量影响
CCC 已被研究其对植物生长和产量的影响。当施用于土壤时,CCC 通过减少节间长度来缩短并加厚植物茎,最终导致植物高度和营养生长的减少。此外,CCC 刺激光合产物的向库转移。但是,需要注意的是,这些影响是逐渐的,并且不如将 CCC 直接施用于土壤时的效果明显 .
作用机制
安全和危害
生化分析
Biochemical Properties
Chlorocholine Chloride-d9 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with chitosan, a biocompatible and biodegradable biopolymer . The nature of these interactions is complex and involves various biochemical characters .
Cellular Effects
Chlorocholine Chloride-d9 has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to enhance yield in potato plants by influencing morphological, yield, and biochemical characters .
Molecular Mechanism
The molecular mechanism of action of Chlorocholine Chloride-d9 is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce resistance in Stevia rebaudiana against leaf spot disease, caused by Alternaria alternata .
Temporal Effects in Laboratory Settings
The effects of Chlorocholine Chloride-d9 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Chlorocholine Chloride-d9 vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Chlorocholine Chloride-d9 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Chlorocholine Chloride-d9 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Chlorocholine Chloride-d9 and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-chloroethyl-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZMRAGKVHANO-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCl)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745732 | |
| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219257-11-0 | |
| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219257-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)




![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)
